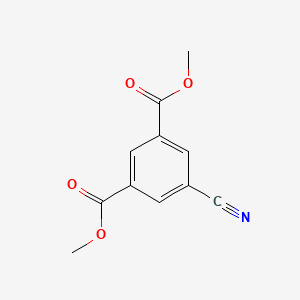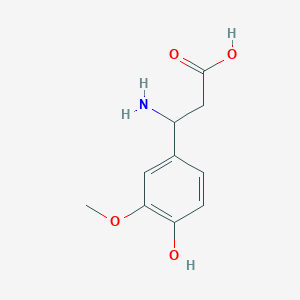
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It is a monocarboxylic acid, a phenylpropanoid, and a member of guaiacols .
Synthesis Analysis
HMPA is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following HMPA intake require further elucidation .Molecular Structure Analysis
The molecular formula of HMPA is C10H12O4 . It is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group .Chemical Reactions Analysis
HMPA is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .Physical And Chemical Properties Analysis
The molecular weight of HMPA is 196.20 g/mol . The IUPAC name is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is 1S/C10H12O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .Scientific Research Applications
Application 1: Pharmacokinetic Profiles Study
- Summary of the Application : This study investigated the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .
- Methods of Application : HMPA (10 mg/kg body weight) was orally administered to SD rats. The concentrations of intact and conjugated HMPAs in the bloodstream were then measured .
- Results : HMPA and its conjugates were detected in the bloodstream and reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration .
Application 2: Improved Hepatic Lipid Metabolism
- Summary of the Application : This study identified and characterized HMPA-specific GPR41 receptor, which plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
- Methods of Application : The study used human embryonic kidney 293 (HEK293) cells expressing mouse GPR41. HMPA was used to suppress cAMP levels induced by forskolin in a dose-dependent manner .
- Results : HMPA showed significant suppression of cAMP levels, indicating its potential role in improving metabolic disorders .
Application 3: Antidiabetic Properties
- Summary of the Application : HMPA has been suggested to have antidiabetic properties. It is believed to help regulate blood sugar levels and improve insulin sensitivity .
- Methods of Application : While the exact methods of application are not specified in the source, it is likely that HMPA would be administered orally in a controlled dosage. Further research is needed to determine the optimal dosage and method of administration .
- Results : While specific results are not provided in the source, the antidiabetic properties of HMPA suggest that it could potentially help manage diabetes and improve overall metabolic health .
Application 4: Anticancer Activities
- Summary of the Application : HMPA has been suggested to have anticancer activities. It is believed to help inhibit the growth of cancer cells and may have potential as a therapeutic agent in cancer treatment .
- Results : While specific results are not provided in the source, the anticancer activities of HMPA suggest that it could potentially help inhibit the growth of cancer cells and improve patient outcomes .
Application 5: Synthesis of Peptide Compounds
- Summary of the Application : HMPA, due to its amino acid characteristics, can be used in the synthesis of peptide compounds .
Application 6: Bio-derived Precursor to Acrylic Acid
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHJKPPALHKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477482 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
CAS RN |
72076-93-8 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72076-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



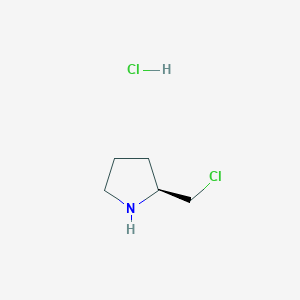


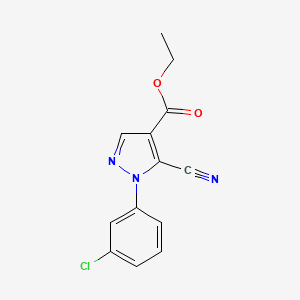
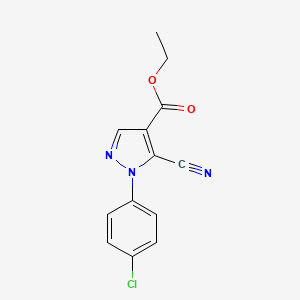
![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)
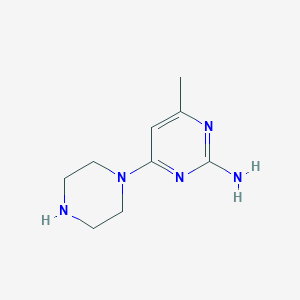

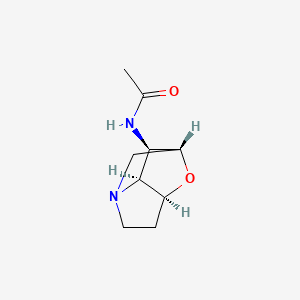


![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
